2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide
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Overview
Description
2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide is an organic compound characterized by the presence of an ethylsulfanyl group, a nitro group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfurization: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-4-nitro-N-phenylbenzamide
- 2-(ethylsulfanyl)-4-nitro-N-methylbenzamide
- 2-(ethylsulfanyl)-4-nitro-N-phenylbenzoate
Uniqueness
2-(ethylsulfanyl)-4-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ethylsulfanyl and nitro groups allows for diverse chemical transformations, while the benzamide moiety provides a scaffold for potential biological interactions.
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-2-21-14-10-12(17(19)20)8-9-13(14)15(18)16-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,18) |
InChI Key |
JVDXZCOLDAYPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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